molecular formula C14H10BrNO5 B3684254 3-nitrophenyl (4-bromophenoxy)acetate

3-nitrophenyl (4-bromophenoxy)acetate

Cat. No.: B3684254
M. Wt: 352.14 g/mol
InChI Key: HZPVXUAMHLTOBX-UHFFFAOYSA-N
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Description

3-Nitrophenyl (4-bromophenoxy)acetate is an ester derivative combining a 3-nitrophenyl group and a 4-bromophenoxy moiety. The nitro group at the meta position on the phenyl ring is a strong electron-withdrawing group, while the bromine at the para position of the phenoxy group contributes to steric bulk and lipophilicity. This compound is structurally related to intermediates used in pharmaceuticals and organic synthesis, where such substituents modulate reactivity and biological activity . For instance, methyl (3-nitrophenyl)acetate (CAS 10268-12-9) is a yellowish liquid employed in drug discovery due to its nitro-enhanced electrophilicity . Similarly, (S)-methyl 2-amino-2-(3-nitrophenyl)acetate serves as a chiral building block in medicinal chemistry .

Properties

IUPAC Name

(3-nitrophenyl) 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO5/c15-10-4-6-12(7-5-10)20-9-14(17)21-13-3-1-2-11(8-13)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPVXUAMHLTOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings

Reactivity Hierarchy : 3-Nitrophenyl esters are less reactive than 4-nitrophenyl analogues in hydrolysis but offer improved stability in prolonged reactions .

Biological Relevance: The bromophenoxy group in this compound may enhance antitumor activity by promoting DNA intercalation, as seen in quinazolinone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-nitrophenyl (4-bromophenoxy)acetate
Reactant of Route 2
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3-nitrophenyl (4-bromophenoxy)acetate

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